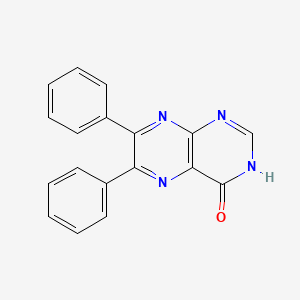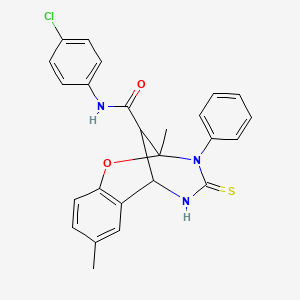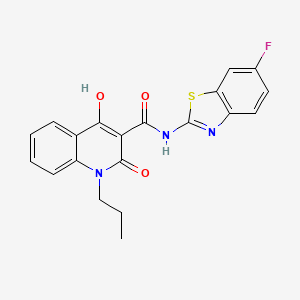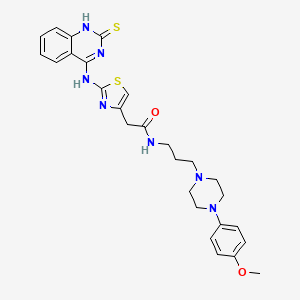
6,7-Diphenylpteridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Diphenylpteridin-4-ol is a chemical compound with the molecular formula C18H12N4O. It belongs to the class of pteridines, which are heterocyclic compounds containing a pteridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diphenylpteridin-4-ol typically involves the condensation of appropriate aromatic amines with pteridine derivatives. One common method includes the reaction of 2,4,5-triphenylimidazole with formamide under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6,7-Diphenylpteridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridinone derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed: The major products formed from these reactions include various substituted pteridines and pteridinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6,7-Diphenylpteridin-4-ol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of 6,7-Diphenylpteridin-4-ol involves its interaction with specific molecular targets. For instance, as a DNA ligase IV inhibitor, it blocks nonhomologous end-joining (NHEJ), a pathway for repairing double-strand breaks in DNA. This inhibition increases the efficiency of homology-directed repair (HDR), making it a valuable tool in genome editing technologies . Additionally, its anticancer properties are attributed to its ability to disrupt DNA repair mechanisms, leading to increased sensitivity of cancer cells to radiation .
Comparison with Similar Compounds
- 6,7-Bis(3-fluorophenyl)pteridin-4-ol
- 6,7-Bis(4-fluorophenyl)-1H-pteridin-4-one
- 6,7-Diphenyl-2-sulfanylidene-1H-pteridin-4-one
Comparison: 6,7-Diphenylpteridin-4-ol stands out due to its unique structural properties and specific inhibitory effects on DNA ligase IV. Compared to its analogs, it has shown higher binding affinity and better interaction energy in virtual screening studies . This makes it a promising candidate for further research and development in various scientific fields.
Properties
CAS No. |
24863-39-6 |
|---|---|
Molecular Formula |
C18H12N4O |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
6,7-diphenyl-3H-pteridin-4-one |
InChI |
InChI=1S/C18H12N4O/c23-18-16-17(19-11-20-18)22-15(13-9-5-2-6-10-13)14(21-16)12-7-3-1-4-8-12/h1-11H,(H,19,20,22,23) |
InChI Key |
UMUYUDSQRKTBKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=CNC3=O)N=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11218346.png)
![N-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11218351.png)


![7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11218364.png)
![1-(2,3-dimethylphenyl)-4-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine](/img/structure/B11218371.png)

![4-[2-(Difluoromethoxy)phenyl]-2-(4-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11218385.png)

![(2Z)-6-chloro-2-[(4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11218417.png)
![3-({5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)propan-1-ol](/img/structure/B11218425.png)

![7-(2-Chlorophenyl)-5-(3-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11218435.png)
